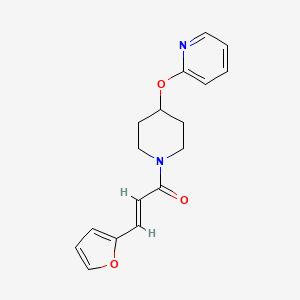

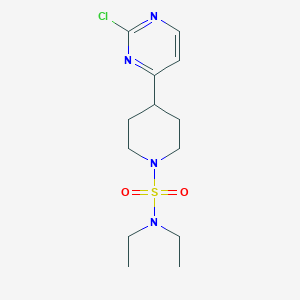

1-(2-Thienylcarbonyl)indolin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Thienylcarbonyl)indolin-6-amine, also known as 1-thienylindolin-6-one, is a synthetic compound that has been used for a variety of scientific research applications. It is a heterocyclic compound containing both carbon and sulfur atoms, and is classified as an indole derivative. It has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Classification of Indoles

1-(2-Thienylcarbonyl)indolin-6-amine falls into the broader category of indole compounds. A comprehensive framework for the classification of indole syntheses has been developed, acknowledging the complexity and historical significance of indole chemistry. This framework categorizes indole syntheses into nine distinct strategies, each associated with specific synthesis types like Bartoli, Bischler, and Fischer indole syntheses. These methodologies highlight the diverse and strategic approaches to indole synthesis, each contributing to the broader understanding of chemical properties and potential applications (Taber & Tirunahari, 2011).

Analytical Applications

The reactivity of indole rings, such as that in 1-(2-Thienylcarbonyl)indolin-6-amine, with reagents like ninhydrin, suggests potential in analytical chemistry. Ninhydrin reactions, known for forming various chromophores, are extensively used in the detection, isolation, and analysis of amino acids, peptides, and proteins across multiple scientific disciplines. This reactivity has significant implications for agricultural, biochemical, and medical sciences, among others, indicating a broad utility in analytical methodologies (Friedman, 2004).

Environmental and Industrial Applications

Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds like amines, which are prevalent in various industrial sectors. This degradation is crucial for environmental sustainability, as these compounds are often resistant to conventional treatments. The insights into the reactivity and degradation mechanisms of amines provide valuable information for developing technologies aimed at mitigating environmental pollutants (Bhat & Gogate, 2021).

Carbon Capture Technologies

The reactivity of amines with carbon dioxide, as studied in the context of 1-(2-Thienylcarbonyl)indolin-6-amine, presents promising pathways for carbon capture technologies. Computational and experimental studies on amine-CO2 reactions are crucial for understanding the mechanisms of carbon capture and designing more efficient agents. This research is vital for addressing global challenges related to greenhouse gas emissions and climate change (Yang et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

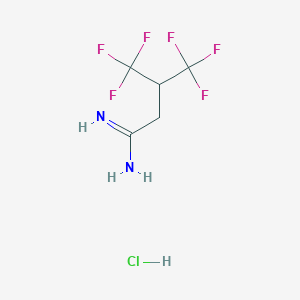

(6-amino-2,3-dihydroindol-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMOKAHTZAFWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thienylcarbonyl)indolin-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)